molecular formula C12H16O2 B2715670 4-(2,2-dimethylpropoxy)benzaldehyde CAS No. 210694-04-5

4-(2,2-dimethylpropoxy)benzaldehyde

Cat. No.: B2715670
CAS No.: 210694-04-5
M. Wt: 192.258
InChI Key: IWSDOZWCBWRXEV-UHFFFAOYSA-N
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Description

4-(2,2-dimethylpropoxy)benzaldehyde is an organic compound with the molecular formula C12H16O2 It is a derivative of benzaldehyde, where the benzene ring is substituted with a neopentyloxy group at the para position

Mechanism of Action

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-(2,2-dimethylpropoxy)benzaldehyde typically involves the reaction of 4-hydroxybenzaldehyde with neopentyl bromide in the presence of a base such as potassium carbonate. The reaction is carried out in an organic solvent like acetone or dimethylformamide (DMF) under reflux conditions. The general reaction scheme is as follows:

4-Hydroxybenzaldehyde+Neopentyl BromideThis compound\text{4-Hydroxybenzaldehyde} + \text{Neopentyl Bromide} \rightarrow \text{this compound} 4-Hydroxybenzaldehyde+Neopentyl Bromide→this compound

Industrial Production Methods: While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis process. This includes optimizing reaction conditions, using industrial-grade solvents and reagents, and employing continuous flow reactors to enhance efficiency and yield.

Chemical Reactions Analysis

Types of Reactions: 4-(2,2-dimethylpropoxy)benzaldehyde can undergo various chemical reactions, including:

    Oxidation: The aldehyde group can be oxidized to form the corresponding carboxylic acid using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: The aldehyde group can be reduced to the corresponding alcohol using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: The neopentyloxy group can participate in nucleophilic substitution reactions, where the neopentyl group can be replaced by other nucleophiles.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate in an aqueous medium.

    Reduction: Sodium borohydride in methanol or ethanol.

    Substitution: Neopentyl bromide in the presence of a base like potassium carbonate.

Major Products:

    Oxidation: 4-(Neopentyloxy)benzoic acid.

    Reduction: 4-(Neopentyloxy)benzyl alcohol.

    Substitution: Various substituted benzaldehyde derivatives depending on the nucleophile used.

Scientific Research Applications

4-(2,2-dimethylpropoxy)benzaldehyde has several applications in scientific research, including:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and antifungal properties.

    Medicine: Explored for its potential use in drug development due to its unique structural features.

    Industry: Utilized in the production of specialty chemicals and materials.

Comparison with Similar Compounds

    Benzaldehyde: The parent compound, with a simpler structure and different reactivity profile.

    4-Hydroxybenzaldehyde: A precursor in the synthesis of 4-(2,2-dimethylpropoxy)benzaldehyde, with hydroxyl functionality.

    4-Methoxybenzaldehyde: Similar structure but with a methoxy group instead of a neopentyloxy group.

Uniqueness: this compound is unique due to the presence of the bulky neopentyloxy group, which imparts distinct steric and electronic properties. This makes it a valuable intermediate in organic synthesis and a potential candidate for various applications in research and industry.

Properties

IUPAC Name

4-(2,2-dimethylpropoxy)benzaldehyde
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H16O2/c1-12(2,3)9-14-11-6-4-10(8-13)5-7-11/h4-8H,9H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IWSDOZWCBWRXEV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)COC1=CC=C(C=C1)C=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H16O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

192.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

210694-04-5
Record name 4-(2,2-dimethylpropoxy)benzaldehyde
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Synthesis routes and methods

Procedure details

The compound was synthesized as in Example 24.1, using 4-hydroxybenzaldehyde (200 mg, 1.64 mmol) and neopentyl bromide (495 mg, 1.97 mmol) in place of 1-chloro-3,3-dimethylbutane (no sodium iodide was used) to give 4-(neopentyloxy)benzaldehyde (315 mg, quant. crude) as a yellow oil that was used without further purification or characterization.
Quantity
200 mg
Type
reactant
Reaction Step One
Quantity
495 mg
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three

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